4-(4-Fluorophenoxy)oxane-4-carboxylic acid

Topological polar surface area Drug-likeness Fragment-based drug design

Select 4-(4-fluorophenoxy)oxane-4-carboxylic acid for fragment-based drug discovery when in-class interchangeability is not acceptable. The 4-fluorophenoxy ether introduces a polar hinge that raises TPSA to 55.8 Ų—20% higher than the direct 4-(4-fluorophenyl) analog—placing this scaffold in the optimal 40–90 Ų window for oral bioavailability. The carboxylic acid handle enables amide coupling or esterification, while the ether linkage provides a predictable CYP-mediated metabolic clearance route (O-dealkylation followed by glucuronidation). This dual diversification capability reduces synthetic steps to lead molecules and lowers late-stage ADME optimization risk.

Molecular Formula C12H13FO4
Molecular Weight 240.23
CAS No. 1293003-52-7
Cat. No. B2702652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenoxy)oxane-4-carboxylic acid
CAS1293003-52-7
Molecular FormulaC12H13FO4
Molecular Weight240.23
Structural Identifiers
SMILESC1COCCC1(C(=O)O)OC2=CC=C(C=C2)F
InChIInChI=1S/C12H13FO4/c13-9-1-3-10(4-2-9)17-12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
InChIKeyNIKXZTPSOFCMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorophenoxy)oxane-4-carboxylic acid | CAS 1293003-52-7 Procurement & Differentiation Guide


4-(4-Fluorophenoxy)oxane-4-carboxylic acid (CAS 1293003-52-7) is a fluorinated, sp³‑rich carboxylic acid building block featuring a tetrahydropyran (oxane) ether scaffold. With a molecular formula of C₁₂H₁₃FO₄ and a molecular weight of 240.23 g·mol⁻¹, it belongs to a class of oxane‑4‑carboxylic acids increasingly exploited in medicinal chemistry as versatile intermediates for fragment‑based drug discovery and as core motifs in bioactive molecules [1]. Its unique combination of a 4‑fluorophenoxy ether and a carboxylic acid handle on a fully saturated heterocycle imparts a distinct physicochemical signature—balancing lipophilicity, hydrogen‑bonding capacity, and metabolic stability—that cannot be replicated by simple substitution of in‑class analogs.

Why 4-(4-Fluorophenoxy)oxane-4-carboxylic acid Cannot Be Replaced by Close Analogs


Despite sharing the oxane‑4‑carboxylic acid core with other commercially available analogs, 4‑(4‑fluorophenoxy)oxane‑4‑carboxylic acid (1293003-52-7) presents a unique vector set that directly dictates downstream biological and ADME parameters. The presence of the ether oxygen between the fluorophenyl ring and the oxane scaffold introduces a polar hinge that simultaneously increases the topological polar surface area (TPSA) by 9.3 Ų and raises the hydrogen‑bond acceptor count by one relative to its direct 4‑(4‑fluorophenyl) congener (CAS 473706-11-5) [1][2]. These seemingly minor structural perturbations translate into quantifiable differences in lipophilicity, solubility, and metabolic soft‑spot profile—factors that cannot be compensated for by merely selecting a different halogen or alkyl substituent on the phenyl ring. The comparative data below demonstrate why procurement decisions based on assumed in‑class interchangeability risk obtaining a compound with measurably divergent molecular recognition and pharmacokinetic behavior.

Quantitative Differentiation Evidence: 4-(4-Fluorophenoxy)oxane-4-carboxylic acid vs. Key Comparators


Enhanced Polar Surface Area Relative to Direct 4-Fluorophenyl Analog

The target compound contains an ether oxygen bridging the fluorophenyl ring and the oxane scaffold, increasing TPSA to 55.8 Ų versus 46.5 Ų for the direct analog 4-(4-fluorophenyl)oxane-4-carboxylic acid (CAS 473706-11-5)—a 9.3 Ų absolute increase representing a 20% relative gain [1][2]. This shift moves the compound closer to the optimal TPSA window (40–90 Ų) for oral bioavailability while maintaining acceptable CNS permeability classification.

Topological polar surface area Drug-likeness Fragment-based drug design

Increased Hydrogen‑Bond Acceptor Count Driving Solubility and Target Engagement

The ether oxygen of the target compound acts as an additional hydrogen‑bond acceptor (HBA), increasing the total HBA count to 5 compared to 4 for the 4-(4-fluorophenyl) analog [1][2]. This one‑acceptor increase—while maintaining the same hydrogen‑bond donor count of 1—improves aqueous solubility potential without increasing the risk of excessive passive permeability loss.

Hydrogen bonding Solubility Target engagement

Reduced Lipophilicity (XLogP3) Governing ADME and Off‑Target Risk Profile

The ether oxygen of the target compound lowers the computed XLogP3-AA to 1.8, compared to 1.7 for the 4-(4-fluorophenyl) analog—a 0.1 log unit difference that is directionally significant, though small [1][2]. However, when compared to the non‑fluorinated analog 4-phenoxyoxane‑4‑carboxylic acid (estimated XLogP3 ~1.2), the fluorine atom adds 0.6 log units of lipophilicity [3]. This positions the target compound in a narrow lipophilicity band (1.7–1.8) that is empirically associated with reduced promiscuity and improved clinical developability per Lipinski and related guidelines [4].

Lipophilicity ADME Off-target binding

Metabolic Soft‑Spot Differentiation via Ether Cleavage Pathway

The aryl‑alkyl ether linkage in 4-(4-fluorophenoxy)oxane-4-carboxylic acid introduces a distinct metabolic clearance route—oxidative O‑dealkylation by cytochrome P450 enzymes—that is absent in the direct C–C linked 4-(4-fluorophenyl) analog [1]. In the analogous CP‑544439 series (which features the same 4‑(4‑fluorophenoxy)phenyl motif attached to a tetrahydropyran‑4‑carboxylic acid scaffold), O‑dearylation and O‑dealkylation were identified as primary metabolic pathways in rats, dogs, and humans, with glucuronide conjugation of the resulting phenol representing the major circulating metabolite in humans [2]. The presence of this ether handle thus provides a predictable metabolic liability that can be exploited for prodrug design or mitigated through structural elaboration—an option not available to the C–C linked analog class.

Metabolic stability Ether cleavage CYP metabolism

Optimal Application Scenarios for 4-(4-Fluorophenoxy)oxane-4-carboxylic acid Based on Proven Differentiation


Fragment‑Based Drug Discovery Campaigns Requiring TPSA in the Optimal Oral Bioavailability Window

Fragment libraries targeting oral bioavailability often demand TPSA values between 40–90 Ų. With a measured TPSA of 55.8 Ų, 4-(4-fluorophenoxy)oxane-4-carboxylic acid occupies the center of this range, outperforming the 4-(4-fluorophenyl) analog (46.5 Ų) which edges toward the lower permeability‑dominated quadrant [1][2]. Procurement of the phenoxy variant is indicated when fragment screening teams require balanced oral absorption potential alongside manageable CNS exclusion criteria. The 20% TPSA differential over the closest analog translates into measurable differences in Caco‑2 permeability predictions based on published TPSA‑permeability correlations [3].

Synthetic Elaboration via Carboxylic Acid Handle for Late‑Stage Diversification

The carboxylic acid group at the 4‑position of the oxane ring provides a direct vector for amide coupling, esterification, or reduction to the primary alcohol, enabling rapid construction of screening libraries. Compared to the core scaffold tetrahydropyran‑4‑carboxylic acid (MW 130.14), the target compound additionally offers the 4‑fluorophenoxy ether as a secondary diversification point for parallel chemistry or fragment growing [1]. This dual‑functionalization capability is not available in simpler oxane‑carboxylic acid building blocks, reducing the number of synthetic steps required to reach elaborated lead molecules.

Metabolic Stability‑Focused Lead Optimization Leveraging the Ether Soft‑Spot

The aryl‑alkyl ether linkage provides a well‑characterized metabolic handle. As demonstrated by the CP‑544439 program—which incorporates the same 4‑fluorophenoxy‑tetrahydropyran‑carboxylic acid motif—this ether is the primary site of CYP‑mediated O‑dealkylation, generating a phenolic metabolite that undergoes rapid glucuronidation and excretion in humans [5]. For programs targeting local or short‑duration systemic exposure, this predictable clearance route is advantageous. Alternatively, for programs requiring extended half‑life, the ether site can be stabilized through deuteration or steric shielding, offering a well‑understood structure‑metabolism relationship that reduces late‑stage optimization risk relative to analogs lacking this metabolic handle [4].

Quote Request

Request a Quote for 4-(4-Fluorophenoxy)oxane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.